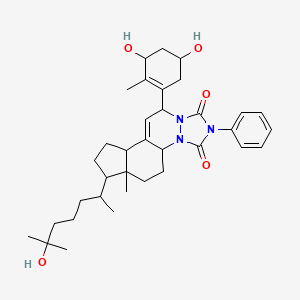

Impurity C of Calcitriol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formation of Calcitriol Impurity C: A Deep Dive into the Diels-Alder Adduct

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism, experimental protocols, and analytical significance of Calcitriol (B1668218) Impurity C. This impurity, also known as the triazoline adduct of pre-calcitriol or the pre-calcitriol PTAD adduct, is a critical compound in the analytical landscape of calcitriol and other vitamin D analogues. Its formation is not typically a degradation pathway but rather a deliberate and quantitative chemical derivatization used to enhance analytical sensitivity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Formation Mechanism: A Diels-Alder Cycloaddition

Calcitriol Impurity C is formed through a [4+2] cycloaddition reaction, a classic example of a Diels-Alder reaction.[1] In this reaction, pre-calcitriol, the thermal isomer of calcitriol, acts as the conjugated diene. The dienophile is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a highly reactive compound also known as Cookson's reagent.[2]

The conjugated diene system within the pre-calcitriol molecule reacts with the N=N double bond of the PTAD molecule to form a stable six-membered ring structure. This reaction is highly efficient and proceeds quantitatively under mild conditions, making it an ideal derivatization strategy for analytical purposes. The resulting adduct, Calcitriol Impurity C, has a significantly higher molecular weight and improved ionization efficiency compared to the underivatized calcitriol, leading to enhanced detection in mass spectrometry.[3][4]

Below is a diagram illustrating the Diels-Alder reaction between pre-calcitriol and PTAD to form Calcitriol Impurity C.

Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Experimental Protocols for the Formation of Calcitriol Impurity C (PTAD Derivatization)

The formation of Calcitriol Impurity C is a standard procedure in the analytical quantification of calcitriol and its metabolites. Below are detailed methodologies compiled from various research studies.

General Protocol:

-

Sample Preparation: Biological samples (e.g., serum, plasma) are typically pre-treated to extract the vitamin D metabolites. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6]

-

Solvent Evaporation: The extracted sample is dried, usually under a stream of nitrogen gas, to remove the extraction solvent completely.[3][5]

-

Derivatization Reaction: The dried residue is reconstituted in a solution of PTAD in an appropriate solvent. The reaction is allowed to proceed for a specific time and at a controlled temperature.

-

Quenching (Optional): In some protocols, the reaction is quenched by adding a small amount of water to react with any excess PTAD.[5]

-

Reconstitution: The derivatized sample is then evaporated to dryness again and reconstituted in a solvent compatible with the LC-MS/MS mobile phase for analysis.[3]

Workflow for PTAD Derivatization:

Caption: Experimental workflow for PTAD derivatization.

Quantitative Data and Reaction Conditions

The reaction between pre-calcitriol and PTAD is known to be rapid and quantitative. The table below summarizes various reaction conditions reported in the literature for the derivatization of vitamin D metabolites with PTAD.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| PTAD Concentration | 0.75 mg/mL | 2 mg/mL | 0.1 g/L | 0.4 mg/mL |

| Solvent | Acetonitrile | Not specified | Anhydrous Ethyl Acetate | Ethyl Acetate |

| Reaction Time | 1 hour | 20 minutes (2x10 min) | 30 minutes | 10 minutes |

| Temperature | Ambient | Not specified | Room Temperature | 60 °C |

| Quenching Step | Not specified | 20 µL of water | Not specified | Not specified |

| Reference | [7] | [5] | [3] | [6] |

The high yield of this reaction is crucial for its application in quantitative analysis, as it ensures that the measured amount of the derivative accurately reflects the initial amount of the analyte. The choice of specific conditions (concentration, time, temperature) can be optimized to ensure complete derivatization for a given sample matrix and analytical setup.[6]

Conclusion

The formation of Calcitriol Impurity C is a well-understood and highly controlled chemical process, primarily employed for the sensitive and accurate quantification of calcitriol and its analogues. The underlying mechanism is a Diels-Alder reaction between pre-calcitriol and PTAD, which proceeds with high efficiency. The detailed experimental protocols and quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to understand, replicate, and optimize this important derivatization procedure in their analytical workflows. This knowledge is essential for ensuring the quality control and regulatory compliance of pharmaceutical products containing calcitriol.[8]

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. ijbio.com [ijbio.com]

- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]

- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis and cellular regulation. Its synthesis and purification require stringent control of related substances to ensure pharmaceutical quality and safety. This technical guide provides a comprehensive overview of the synthesis and characterization of Calcitriol Impurity C, a significant process-related impurity. This document details the formation of this impurity via a Diels-Alder reaction, outlines a proposed synthesis protocol, and describes key analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents a summary of the Vitamin D Receptor (VDR) signaling pathway to provide a biological context for the importance of Calcitriol purity.

Introduction to Calcitriol and Its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone essential for regulating calcium and phosphate (B84403) metabolism. It exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes. The intricate synthesis of Calcitriol can lead to the formation of several impurities, which may include isomers, degradation products, and byproducts from intermediate reactions.

Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol. Pre-Calcitriol is the 6-s-cis conformer of Calcitriol, which is in equilibrium with the more stable 6-s-trans conformer. The formation of Impurity C occurs through a [4+2] cycloaddition, or Diels-Alder reaction, between the conjugated diene system of pre-Calcitriol and a potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][][3] PTAD is a highly reactive compound often used in analytical chemistry to trap and derivatize conjugated dienes for sensitive detection.[4][5] In the context of Calcitriol synthesis, the presence of any unreacted dienophile or its precursors could lead to the formation of this impurity.

Physicochemical Properties of Calcitriol Impurity C

A summary of the known physicochemical properties of Calcitriol Impurity C is presented in Table 1. This data is compiled from various commercial suppliers of the reference standard.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [][6] |

| Synonyms | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct | [][3] |

| CAS Number | 86307-44-0 | [][3] |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [][6] |

| Molecular Weight | 591.78 g/mol | [][6] |

| Appearance | White to Off-White Solid | [] |

| Purity (by HPLC) | >98% | [] |

| Solubility | Soluble in Methanol, DMSO | [7] |

Synthesis of Calcitriol Impurity C

The synthesis of Calcitriol Impurity C involves the specific trapping of the pre-Calcitriol conformer with PTAD. The following is a proposed experimental protocol based on established methods for the derivatization of vitamin D analogs with PTAD.[4]

Proposed Experimental Protocol

Materials:

-

Calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Acetonitrile (B52724) (anhydrous, HPLC grade)

-

Dichloromethane (anhydrous, HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of pre-Calcitriol in situ: Dissolve Calcitriol in anhydrous acetonitrile in a light-protected flask. The equilibrium between the 6-s-trans and 6-s-cis (pre-Calcitriol) forms is established in solution.

-

Diels-Alder Reaction: To the Calcitriol solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous acetonitrile dropwise at room temperature with stirring. The reaction is typically rapid.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of Calcitriol and the formation of the adduct.

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate Calcitriol Impurity C.

Characterization of Calcitriol Impurity C

A comprehensive characterization of Calcitriol Impurity C is crucial for its confirmation and for the validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Calcitriol and its impurities.

Proposed HPLC Method:

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water. |

| Detection | UV at 265 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.

Expected Mass Spectrometric Data:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of PTAD adducts.[4]

-

Parent Ion: The protonated molecule [M+H]⁺ is expected at m/z 592.8.

-

Fragmentation: A characteristic fragment ion for PTAD-derivatized vitamin D analogs is often observed at m/z 314.[1] This fragment is understood to contain a portion of the PTAD moiety and is not a result of a retro-Diels-Alder reaction.[1] Further fragmentation would involve losses of water from the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons of the phenyl group.

-

Characteristic signals for the vinyl protons of the cyclohexene (B86901) ring.

-

Signals for the methyl groups of the Calcitriol backbone.

-

Complex multiplets for the steroidal ring system.

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbons of the triazolinedione ring.

-

Aromatic carbon signals from the phenyl group.

-

Olefinic carbon signals.

-

Aliphatic carbon signals of the steroidal framework.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of Calcitriol Impurity C.

Formation of Calcitriol Impurity C

Caption: Formation of Calcitriol Impurity C.

Vitamin D Receptor (VDR) Signaling Pathway

Caption: Simplified VDR signaling pathway.

Conclusion

The control of impurities is a critical aspect of pharmaceutical manufacturing. Calcitriol Impurity C, the Diels-Alder adduct of pre-Calcitriol with PTAD, represents a potential process-related impurity in the synthesis of Calcitriol. This technical guide has provided a detailed overview of its formation, a proposed synthesis protocol, and key characterization methods. The presented information, including the structured data and visual diagrams, serves as a valuable resource for researchers and professionals in drug development and quality control, aiding in the development of robust analytical methods and manufacturing processes to ensure the purity and safety of Calcitriol drug products.

References

- 1. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 4. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to CAS Number 86307-44-0: Pre-Calcitriol PTAD Adduct

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 86307-44-0 identifies a molecule known by several synonyms, including Calcitriol EP Impurity C and pre-Calcitriol PTAD Adduct.[1][][3] This compound is a derivative of pre-Calcitriol, a precursor in the synthesis of Calcitriol, the hormonally active form of vitamin D3. The formation of this adduct involves a Diels-Alder reaction between the conjugated diene system of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a potent dienophile.[4] As an impurity in the synthesis of Calcitriol, understanding its properties is crucial for quality control in pharmaceutical preparations. Furthermore, its structural relationship to Calcitriol suggests potential biological activity, particularly as a Vitamin D Receptor (VDR) activator, making it a subject of interest in vitamin D-related research and drug development.[]

Chemical and Physical Properties

The fundamental chemical and physical properties of CAS number 86307-44-0 are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 86307-44-0 |

| IUPAC Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione |

| Synonyms | Calcitriol EP Impurity C, pre-Calcitriol PTAD Adduct, Pre-Calcitriol Triazoline Adduct |

| Molecular Formula | C₃₅H₄₉N₃O₅ |

| Molecular Weight | 591.78 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >130 °C |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) |

| Storage Conditions | 2-8 °C |

| Purity (by HPLC) | ≥95% |

Synthesis and Purification

Representative Synthesis Protocol

This protocol describes a plausible method for the synthesis of the pre-Calcitriol PTAD adduct.

Materials:

-

Pre-Calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve pre-Calcitriol in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

In a separate container, prepare a solution of PTAD in the same anhydrous solvent.

-

Slowly add the PTAD solution to the pre-Calcitriol solution at room temperature with continuous stirring. The reaction is typically rapid.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (pre-Calcitriol) is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Purification of the synthesized adduct is critical to remove unreacted starting materials and byproducts. Chromatographic techniques are generally employed for the purification of vitamin D derivatives.[8]

Materials:

-

Crude pre-Calcitriol PTAD adduct

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Rotary evaporator

-

HPLC system for final purification and analysis

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Prepare a silica gel column packed with the chosen eluent system.

-

Load the dissolved crude product onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

For higher purity, a final purification step using preparative HPLC may be performed.

-

The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Biological Activity and Signaling Pathway

As a derivative of a potent vitamin D analog, the pre-Calcitriol PTAD adduct is presumed to interact with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the biological actions of Calcitriol.[] VDR activation initiates a cascade of events leading to the regulation of gene expression involved in calcium homeostasis, cell differentiation, and proliferation.

Vitamin D Receptor (VDR) Signaling Pathway

The binding of a ligand like Calcitriol, and putatively its PTAD adduct, to VDR triggers a conformational change in the receptor. This leads to the heterodimerization of VDR with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the pre-Calcitriol PTAD adduct, a series of in vitro assays can be performed. A key experiment would be to determine its ability to activate the VDR.

VDR Transactivation Assay (Representative Protocol)

This protocol is based on a commercially available luciferase reporter assay system and is a standard method to quantify VDR activation.[6][9]

Objective: To determine if CAS 86307-44-0 can activate the human Vitamin D Receptor in a cell-based assay.

Materials:

-

Human VDR reporter cell line (e.g., engineered HEK293 cells expressing VDR and a luciferase reporter gene under the control of VDREs)

-

Cell culture medium and supplements

-

CAS 86307-44-0 (test compound)

-

Calcitriol (positive control)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Luciferase detection reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the VDR reporter cells in a 96-well plate at a predetermined density and allow them to attach for 4-6 hours in a CO₂ incubator at 37°C.

-

Compound Preparation: Prepare serial dilutions of the pre-Calcitriol PTAD adduct and Calcitriol in the appropriate cell culture medium. Also, prepare a vehicle control.

-

Cell Treatment: After the incubation period, replace the medium with the prepared compound dilutions and controls.

-

Incubation: Incubate the plate for 22-24 hours in a CO₂ incubator at 37°C.

-

Luciferase Assay: Following incubation, lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Plot the relative luciferase units (RLU) against the compound concentration to generate dose-response curves and determine the EC₅₀ value.

Conclusion

CAS number 86307-44-0, the pre-Calcitriol PTAD adduct, is a molecule of significant interest due to its relationship with Calcitriol, a key hormone in human physiology. While it is primarily known as a process impurity in the synthesis of Calcitriol, its potential as a Vitamin D Receptor activator warrants further investigation. The information and representative protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Further studies are necessary to fully elucidate its biological activity profile, including its specific VDR binding affinity, downstream gene regulation, and pharmacokinetic properties, to determine its potential as a pharmacological agent or its impact as a pharmaceutical impurity.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 3. allmpus.com [allmpus.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]

- 9. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide on the Relationship Between Pre-calcitriol and Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between pre-calcitriol and Calcitriol (B1668218) Impurity C. It delves into the chemical nature of these compounds, the kinetics and experimental protocols for their interaction, and the analytical methodologies for their separation and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and analytical sciences.

Introduction: Understanding Pre-calcitriol and Calcitriol Impurity C

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphorus homeostasis. Its synthesis and degradation are tightly controlled processes, and the characterization of its related substances is paramount for ensuring the quality, safety, and efficacy of calcitriol-containing pharmaceutical products. Among these related substances, pre-calcitriol and Impurity C are of significant interest.

Pre-calcitriol is the (6Z)-isomer of calcitriol and exists in a temperature-dependent thermal equilibrium with it. In solution, this equilibrium favors calcitriol, with the ratio of calcitriol to pre-calcitriol being approximately 70:30 under certain conditions[1]. Due to its labile nature and its continuous interconversion with calcitriol, the direct quantification of pre-calcitriol can be challenging.

Calcitriol Impurity C , as defined in pharmacopeial standards, is not a direct degradant of pre-calcitriol but rather a chemical adduct. It is scientifically known as the pre-calcitriol PTAD adduct . This compound is formed through a specific and rapid Diels-Alder cycloaddition reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)[2][3]. This derivatization reaction is a key analytical tool used to "trap" the pre-calcitriol isomer, allowing for its indirect but accurate quantification. The high reactivity of PTAD with the cis-diene system of pre-calcitriol makes this a highly specific and efficient reaction for analytical purposes[2].

The Chemical Relationship: From Isomer to Adduct

The core of the relationship between pre-calcitriol and Impurity C lies in a two-step process: the thermal isomerization of calcitriol to pre-calcitriol, followed by the derivatization of pre-calcitriol with PTAD.

Thermal Equilibrium of Calcitriol and Pre-calcitriol

Calcitriol and pre-calcitriol are conformational isomers that interconvert through a reversible sigmatropic rearrangement. This equilibrium is influenced by temperature and the solvent system.

Caption: Thermal equilibrium between calcitriol and pre-calcitriol.

Formation of Impurity C: The Diels-Alder Reaction

Impurity C is formed when pre-calcitriol reacts with PTAD. This reaction is a [4+2] cycloaddition, where the conjugated diene of pre-calcitriol reacts with the dienophile (PTAD).

Caption: Formation of Impurity C from pre-calcitriol and PTAD.

Quantitative Data

The derivatization of vitamin D metabolites with PTAD is a well-established analytical technique. While specific kinetic data for the reaction with pre-calcitriol is not extensively published, studies on analogous vitamin D compounds provide strong evidence for a rapid and high-yield reaction.

Kinetics of PTAD Derivatization

The reaction of PTAD with the cis-diene of vitamin D metabolites follows pseudo-first-order kinetics. The reaction is generally complete within an hour at room temperature.

| Compound | Half-life (t½) at Room Temperature | Time for >99% Yield | Reference |

| 25-hydroxyvitamin D3 | < 1 minute | ~1 hour | [2] |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~8 minutes | ~1 hour | [2] |

Note: The kinetic data for 1α,25-dihydroxyvitamin D3 provides a close approximation for the expected reaction rate of its isomer, pre-calcitriol.

Optimized Conditions for Derivatization

Several studies have optimized the conditions for the PTAD derivatization to ensure complete and reproducible formation of the adduct for quantitative analysis.

| Parameter | Optimized Condition | Rationale | Reference |

| PTAD Concentration | 0.4 - 0.75 mg/mL in ethyl acetate (B1210297) or acetonitrile (B52724) | Ensures a sufficient excess of the derivatizing agent for a complete reaction. Higher concentrations can decrease yield. | [2][4] |

| Reaction Temperature | Room Temperature or 60°C | The reaction is rapid at room temperature. Mild heating can further accelerate the reaction. | [2][4] |

| Reaction Time | 10 minutes to 1 hour | Sufficient time for the reaction to proceed to completion. | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the formation of Impurity C from pre-calcitriol and its subsequent analysis.

Experimental Workflow

The general workflow for the analysis of pre-calcitriol via derivatization to Impurity C involves sample preparation, the derivatization reaction, and chromatographic analysis.

Caption: Workflow for the analysis of pre-calcitriol as Impurity C.

Protocol for the Formation of Impurity C (Pre-calcitriol PTAD Adduct)

This protocol is adapted from established methods for the derivatization of vitamin D metabolites.

Materials:

-

Calcitriol sample (containing pre-calcitriol)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous acetonitrile or ethyl acetate

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the calcitriol sample and dissolve it in a suitable solvent. For solid samples, a solvent in which both calcitriol and pre-calcitriol are soluble should be used. For samples in solution, an appropriate aliquot should be taken.

-

Drying: Evaporate the solvent from the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as PTAD is sensitive to protic solvents.

-

Derivatization:

-

Prepare a fresh solution of PTAD in anhydrous acetonitrile or ethyl acetate at a concentration of 0.5 mg/mL.

-

Add a sufficient volume of the PTAD solution to the dried sample residue to ensure a molar excess of the reagent.

-

Vortex the mixture vigorously for 1 minute to ensure complete dissolution and mixing.

-

Allow the reaction to proceed at room temperature for 1 hour, protected from light. Alternatively, incubate at 60°C for 10 minutes to expedite the reaction[4].

-

-

Quenching (Optional): The reaction can be quenched by adding a small volume of water or methanol (B129727) to consume the excess PTAD.

-

Preparation for Analysis: The derivatized sample can be directly diluted with the mobile phase or dried down and reconstituted in the mobile phase for injection into the HPLC or LC-MS/MS system.

HPLC Method for the Analysis of Impurity C

A stability-indicating reversed-phase HPLC method is typically employed for the separation of calcitriol, its isomers, and the PTAD adduct (Impurity C).

| Parameter | Typical Conditions |

| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |

| Mobile Phase | Gradient elution with a mixture of water, methanol, and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 264 nm |

| Injection Volume | 10 µL |

Note: The specific gradient program and mobile phase composition should be optimized for the specific separation requirements.

Conclusion

The relationship between pre-calcitriol and Impurity C is a critical aspect of the analytical chemistry of calcitriol. Impurity C is not a degradation product but a specific, synthetically formed adduct of pre-calcitriol with PTAD. This derivatization reaction is a powerful tool that allows for the accurate and reliable quantification of the unstable pre-calcitriol isomer. A thorough understanding of the thermal equilibrium between calcitriol and pre-calcitriol, coupled with optimized and validated analytical methods for the analysis of the PTAD adduct, is essential for the comprehensive quality assessment of calcitriol drug substances and products. This guide provides the fundamental knowledge and practical methodologies to support researchers, scientists, and drug development professionals in this endeavor.

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Formation of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Ensuring its purity and stability is paramount in drug development and manufacturing. One notable impurity, designated as Calcitriol Impurity C in the European Pharmacopoeia (EP), presents a unique analytical challenge. This technical guide provides an in-depth exploration of the degradation pathway leading to the formation of Impurity C, supported by experimental protocols and data. It has been determined that Impurity C is not a direct degradant of Calcitriol but rather a specific analytical artifact formed from a thermally labile isomer, pre-Calcitriol, during testing.

The True Nature of Impurity C: An Analytical Adduct

Contrary to a direct degradation product, Calcitriol Impurity C is the Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][2] PTAD is a powerful derivatizing agent frequently employed in the analysis of vitamin D and its metabolites to enhance ionization efficiency and sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][3]

The formation of Impurity C is, therefore, a two-step process:

-

Thermal Isomerization: Calcitriol undergoes a reversible thermal isomerization to form pre-Calcitriol. This equilibrium is sensitive to temperature.

-

Derivatization/Trapping: In the presence of PTAD during the analytical procedure, the unstable pre-Calcitriol is "trapped" via a Diels-Alder reaction, forming the stable Impurity C (pre-Calcitriol-PTAD adduct).

This understanding shifts the focus from traditional degradation pathways (e.g., oxidation, hydrolysis) to the control and analytical measurement of the thermal equilibrium between Calcitriol and its pre-isomer.

Degradation Pathway and Mechanism

The degradation pathway is characterized by the conformational change of the Calcitriol molecule into its 6-s-cis isomer, pre-Calcitriol. This is a dynamic equilibrium that can be influenced by heat.

Experimental Protocols

Forced Degradation Study: Thermal Stress

This protocol is designed to intentionally promote the formation of pre-Calcitriol from Calcitriol through thermal stress.

Objective: To generate and quantify the formation of pre-Calcitriol from Calcitriol under controlled thermal conditions.

Methodology:

-

Standard Preparation: Prepare a solution of USP Calcitriol Reference Standard (RS) in a suitable solvent (e.g., acetonitrile (B52724)/Tris buffer) at a known concentration (e.g., 100 µg/mL).[4]

-

Thermal Stress: Heat a portion of the Standard Preparation at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[4]

-

Cooling: Immediately cool the stressed sample to room temperature to halt any further isomerization.

-

Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method capable of resolving Calcitriol and pre-Calcitriol.

Derivatization Protocol for Impurity C Formation and Analysis

This protocol details the derivatization of Calcitriol samples (both stressed and unstressed) with PTAD for subsequent LC-MS/MS analysis.

Objective: To convert Calcitriol and any formed pre-Calcitriol into their respective PTAD adducts for sensitive quantification.

-

Sample Preparation: Aliquot a defined volume of the Calcitriol solution (e.g., from the forced degradation study) into a reaction vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30°C).[1]

-

Derivatization:

-

Reaction Quenching (if necessary): The reaction can be quenched by the addition of a small amount of water.[2]

-

LC-MS/MS Analysis: Analyze the derivatized sample using a validated LC-MS/MS method.

Stability-Indicating HPLC Method for Calcitriol and Pre-Calcitriol

This method is suitable for separating Calcitriol from its thermally induced isomer, pre-Calcitriol, without derivatization.

Objective: To resolve and quantify Calcitriol and pre-Calcitriol in a sample.

Table 1: HPLC Method Parameters for Calcitriol and Pre-Calcitriol

| Parameter | Condition |

| Column | Silica-based, 5-µm packing, L7 (e.g., 4.6-mm × 25-cm)[4] |

| Mobile Phase | Hexane-tetrahydrofuran-methylene dichloride-isopropanol (72:12:12:4, v/v) or similar non-aqueous mobile phase[5] |

| Flow Rate | Approximately 1 mL/min[4] |

| Column Temperature | 40°C[4] |

| Detection | UV at 230 nm[4] or 265 nm[6] |

| System Suitability | Resolution between pre-Calcitriol and Calcitriol should be not less than 3.5.[4] |

Note: The relative retention times are approximately 0.9 for pre-Calcitriol and 1.0 for Calcitriol.[4]

LC-MS/MS Method for PTAD-Derivatized Adducts

This method is designed for the sensitive quantification of Calcitriol-PTAD and Impurity C (pre-Calcitriol-PTAD).

Objective: To separate and quantify the PTAD adducts of Calcitriol and pre-Calcitriol.

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µm) or equivalent[1] |

| Mobile Phase | Gradient elution with Acetonitrile and 4.0 mM Ammonium trifluoroacetate[1] |

| Ionization | Electrospray Ionization (ESI), positive mode[1] |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Calcitriol-PTAD: [M+H-H₂O]⁺ |

| Product Ion (m/z) | Typically a common fragment ion around 314 is monitored[1] |

Quantitative Data and Interpretation

Forced degradation studies are essential to determine the rate and extent of pre-Calcitriol formation. The amount of pre-Calcitriol formed is directly proportional to the amount of Impurity C that will be generated upon derivatization.

Table 3: Example Forced Degradation Data (Hypothetical)

| Stress Condition | Duration | Temperature | % Pre-Calcitriol Formed |

| Thermal | 30 minutes | 80°C | 5-10% |

| Thermal | 60 minutes | 80°C | 10-15% |

| Storage | 24 hours | 40°C | < 1% |

These are illustrative values. Actual results will depend on the specific experimental conditions.

The results from such studies are crucial for establishing appropriate manufacturing and storage conditions for Calcitriol to minimize the potential for pre-Calcitriol formation. Furthermore, a validated, stability-indicating analytical method is required to accurately quantify pre-Calcitriol (or Impurity C after derivatization) to ensure the quality and safety of the final drug product.

Conclusion

Calcitriol Impurity C is not a conventional degradation product but an analytical artifact resulting from the derivatization of pre-Calcitriol, a thermal isomer of Calcitriol. Understanding this pathway is critical for developing appropriate control strategies and analytical methods. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to accurately assess the stability of Calcitriol and ensure the quality of their products. By focusing on the thermal equilibrium between Calcitriol and pre-Calcitriol, and employing sensitive analytical techniques, the formation of Impurity C can be effectively monitored and controlled.

References

- 1. ijbio.com [ijbio.com]

- 2. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitriol [drugfuture.com]

- 5. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijlpr.com [ijlpr.com]

Unveiling the Biological Profile of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis and cellular proliferation, differentiation, and apoptosis. Its therapeutic potential is vast, yet impurities arising during its synthesis require thorough characterization to ensure safety and efficacy. This technical guide provides an in-depth analysis of the biological activity of Calcitriol Impurity C, a triazoline adduct of pre-calcitriol.

Recent scientific investigations into a closely related structural analog, PT19c—a non-hypercalcemic Vitamin D2 derivative—have shed significant light on the potential biological profile of Calcitriol Impurity C. This document will, therefore, leverage the comprehensive data available for PT19c to infer the biological activities of Calcitriol Impurity C, focusing on its interaction with the Vitamin D Receptor (VDR), its effects on cancer cell proliferation, and its in vivo anti-tumor efficacy. All data presented herein is based on the findings from the pivotal study by Mutlu E, et al., published in Molecular Cancer Therapeutics in 2013.

Interaction with the Vitamin D Receptor (VDR)

A cornerstone of calcitriol's biological activity is its high affinity for the Vitamin D Receptor, a nuclear transcription factor that mediates the genomic effects of Vitamin D.[1] Extensive analysis of the analog PT19c reveals a significantly attenuated interaction with the VDR compared to the parent compound, calcitriol.

VDR Transactivation and Coactivator Binding

In a cell-based VDR transactivation assay, PT19c demonstrated markedly weak antagonistic activity and no agonistic activity.[2] Similarly, in a VDR-coactivator binding assay, PT19c failed to show any significant binding.[2] These findings suggest that the structural modifications present in Calcitriol Impurity C likely hinder its ability to induce the conformational changes in the VDR necessary for transcriptional activation.

Molecular docking simulations further elucidate this observation, indicating that PT19c accommodates itself within the VDR ligand-binding domain in an inverted orientation compared to calcitriol.[2] This altered binding mode prevents the classical interactions required for VDR activation.

dot

Caption: VDR signaling pathway for Calcitriol vs. Calcitriol Impurity C (as PT19c).

In Vitro Anti-Proliferative Activity

Despite its weak interaction with the VDR, PT19c exhibits significant anti-proliferative effects across a wide range of human cancer cell lines, suggesting a VDR-independent mechanism of action.

NCI-60 Cell Line Screen

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen was utilized to assess the broad-spectrum anti-cancer activity of PT19c. The compound demonstrated growth inhibition against cell lines derived from various cancer types.

| Cancer Type | Cell Lines | Log10GI50 Range |

| Melanoma | SK-MEL-2, SK-MEL-5, UACC-62, etc. | -4.05 to -6.73 |

| Ovarian | IGROV1, OVCAR-3, OVCAR-4, etc. | -4.05 to -6.73 |

| Renal | 786-0, A498, CAKI-1, etc. | -4.05 to -6.73 |

| Breast | MCF7, MDA-MB-231, HS 578T, etc. | -4.05 to -6.73 |

| Prostate | PC-3, DU-145 | -4.05 to -6.73 |

| Colon | COLO 205, HCC-2998, HCT-116, etc. | -4.05 to -6.73 |

| Lung (NSCLC) | A549/ATCC, EKVX, HOP-62, etc. | -4.05 to -6.73 |

| Leukemia | CCRF-CEM, HL-60(TB), K-562, etc. | -4.05 to -6.73 |

| CNS | SF-268, SF-295, SNB-19, etc. | -4.05 to -6.73 |

| Table 1: Summary of PT19c activity in the NCI-60 cell line screen.[2] |

In Vivo Anti-Tumor Efficacy and Safety

The promising in vitro activity of PT19c translated to significant anti-tumor effects in vivo, without the dose-limiting hypercalcemia often associated with active Vitamin D analogs.

Ovarian and Endometrial Cancer Xenograft Models

In mouse xenograft models of human ovarian and endometrial cancer, administration of PT19c led to a significant reduction in tumor growth.[2] Importantly, these anti-tumor effects were achieved at dosages that did not induce hypercalcemia, a common and serious side effect of potent VDR agonists.

| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Hypercalcemia |

| Nude Mice | Ovarian Cancer Xenograft | PT19c | 10 mg/kg | Reduced tumor growth | Not observed |

| Nude Mice | Endometrial Cancer Xenograft | PT19c | 10 mg/kg | Reduced tumor growth | Not observed |

| Table 2: In vivo efficacy of PT19c in mouse xenograft models.[2] |

dot

Caption: Experimental workflow for evaluating the biological activity of PT19c.

Experimental Protocols

VDR Transactivation Assay (Cell-Based Reporter Assay)

-

Cell Line: Transformed HEK293 cells expressing a fusion protein of the VDR ligand-binding domain and the GAL4 DNA-binding domain (GeneBLAzer® VDR-LBD-GAL4 Bla HEK 293T, Invitrogen).

-

Assay Principle: Upon ligand binding to the VDR-LBD, the GAL4 DNA-binding domain binds to a UAS (Upstream Activator Sequence) in a reporter plasmid, driving the expression of a β-lactamase reporter gene.

-

Procedure:

-

Seed the cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of PT19c (or Calcitriol Impurity C) or calcitriol (as a positive control) for 5 hours.

-

For antagonist assessment, co-treat cells with a fixed concentration of calcitriol and varying concentrations of PT19c.

-

Add the β-lactamase substrate and measure the resulting fluorescence or absorbance according to the manufacturer's protocol (e.g., GeneBLAzer™ technology).

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

-

VDR-Coactivator Binding Assay (Fluorescence Polarization)

-

Reagents: Recombinant VDR ligand-binding domain (VDR-LBD), a fluorescently labeled coactivator peptide (e.g., from SRC2/TIF2), PT19c, and calcitriol.

-

Assay Principle: The binding of the VDR-LBD to the fluorescently labeled coactivator peptide in the presence of an agonist results in a high fluorescence polarization signal. Antagonists disrupt this interaction, leading to a decrease in the signal.

-

Procedure:

-

In a suitable microplate, combine the VDR-LBD and the fluorescently labeled coactivator peptide.

-

Add varying concentrations of PT19c or calcitriol.

-

For antagonist assessment, add a fixed concentration of calcitriol along with varying concentrations of PT19c.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Analyze the data to determine the effect of PT19c on the VDR-coactivator interaction.

-

NCI-60 Human Tumor Cell Line Screen

-

Cell Lines: A panel of 60 different human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).

-

Assay Principle: This is a growth inhibition assay that measures the effect of a test compound on the proliferation of the 60 cell lines.

-

Procedure:

-

The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates.

-

After 24 hours, the cells are treated with five 10-fold serial dilutions of PT19c.

-

The plates are incubated for an additional 48 hours.

-

Cell viability is determined using the sulforhodamine B (SRB) protein stain assay.

-

The absorbance is read at 515 nm.

-

The results are expressed as the GI50 (concentration required to inhibit cell growth by 50%), TGI (concentration required to cause total growth inhibition), and LC50 (concentration required to kill 50% of the cells).

-

In Vivo Ovarian and Endometrial Cancer Xenograft Studies

-

Animal Model: Female athymic nude mice.

-

Cell Lines: Human ovarian (e.g., SKOV-3) or endometrial cancer cell lines.

-

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer PT19c (e.g., 10 mg/kg) or vehicle control intraperitoneally or via oral gavage on a predetermined schedule (e.g., daily for 35 days).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, collect blood samples to measure serum calcium levels to assess for hypercalcemia.

-

Excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

The available scientific evidence for the structurally analogous compound PT19c strongly suggests that Calcitriol Impurity C possesses a unique biological profile. It exhibits minimal interaction with the Vitamin D Receptor, thereby avoiding the hypercalcemic effects that often limit the therapeutic use of active Vitamin D compounds.[2] Despite this lack of VDR agonism, it demonstrates broad-spectrum anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo in models of ovarian and endometrial cancer.[2] These findings indicate a VDR-independent mechanism of action that warrants further investigation. For researchers and professionals in drug development, Calcitriol Impurity C and its analogs represent a promising avenue for the development of novel, non-hypercalcemic anti-cancer agents. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration of this intriguing class of compounds.

References

An In-depth Technical Guide on the Spectroscopic Data of the Triazoline Adduct of Pre-calcitriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies related to the triazoline adduct of pre-calcitriol. This derivative is primarily formed for the sensitive quantification of vitamin D metabolites in biological matrices using mass spectrometry. While a complete spectroscopic dataset is not publicly available, this document compiles the known information and provides detailed experimental protocols for its formation and analysis.

Chemical Identity and Structure

The triazoline adduct of pre-calcitriol is the product of a Diels-Alder reaction between pre-calcitriol and a dienophile, most commonly 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction targets the conjugated diene system present in the pre-calcitriol molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| Compound Name | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct |

| CAS Number | 86307-44-0[1][2][3][4] |

| Molecular Formula | C₃₅H₄₉N₃O₅[4][] |

| Molecular Weight | 591.78 g/mol [4][] |

| Synonyms | Calcitriol EP Impurity C |

Below is a diagram illustrating the formation of the triazoline adduct of pre-calcitriol from pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) via a Diels-Alder reaction.

Caption: Formation of the triazoline adduct of pre-calcitriol.

Spectroscopic Data

Detailed public data on the complete spectroscopic characterization (NMR, IR, UV-Vis) of the triazoline adduct of pre-calcitriol is limited. The primary analytical application of this adduct is in mass spectrometry, where its formation enhances ionization efficiency and allows for sensitive detection.

2.1. Mass Spectrometry

The triazoline adduct of pre-calcitriol is well-suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

Table 2: Mass Spectrometry Data for Related Vitamin D-PTAD Adducts

| Analyte | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Reference |

| PTAD-25-hydroxyvitamin D₃ | 558.3 | 298.3 | [6] |

| PTAD-d3-25-hydroxyvitamin D₃ | 561.3 | 301.3 | [6] |

| PTAD-vitamin D₂ | 572.35 | ~298 | [7] |

| PTAD-vitamin D₃ | 560.3 | ~298 | [7] |

Note: The fragmentation pattern of the pre-calcitriol adduct is expected to be similar to these related compounds, with a characteristic fragment around m/z 298.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Publicly accessible IR and UV-Vis spectra for the triazoline adduct of pre-calcitriol have not been identified. The UV-Vis spectrum of the reactant, 4-phenyl-1,2,4-triazoline-3,5-dione, is known and can be used to monitor the progress of the derivatization reaction.

Experimental Protocols

The following protocols are based on established methods for the derivatization of vitamin D metabolites with PTAD for LC-MS/MS analysis.

3.1. Derivatization of Pre-calcitriol with PTAD

This protocol describes the general procedure for the formation of the triazoline adduct.

Materials:

-

Pre-calcitriol standard or sample extract

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.25 mg/mL in acetonitrile)

-

Anhydrous ethyl acetate (B1210297) or acetonitrile

-

Vortex mixer

-

Centrifuge

Procedure:

-

Evaporate the solvent from the pre-calcitriol standard or sample extract to dryness under a stream of nitrogen.

-

Add 50-100 µL of the PTAD solution to the dried sample.

-

Vortex the mixture for 10-30 minutes at room temperature to ensure complete reaction.

-

(Optional) The reaction can be quenched by adding a small volume of water (e.g., 20 µL) and vortexing for 5 minutes.

-

The derivatized sample is now ready for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., QTRAP) with an APCI or ESI source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile

-

Gradient: A suitable gradient to separate the adduct from other matrix components.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion APCI or ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transition: Monitor the transition from the precursor ion to the characteristic fragment ion (e.g., for a related compound, 558.3 > 298.3 m/z).

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

The following diagram illustrates the experimental workflow for the analysis of the triazoline adduct of pre-calcitriol.

Caption: Workflow for the analysis of the pre-calcitriol adduct.

Signaling Pathways and Biological Relevance

The triazoline adduct of pre-calcitriol is a synthetic molecule created for analytical purposes. There is no known biological signaling pathway in which this adduct is involved. The biological relevance of this compound is indirect, in that its formation allows for the accurate and sensitive measurement of pre-calcitriol and other vitamin D metabolites, which are crucial molecules in calcium homeostasis, bone metabolism, and immune function.

Conclusion

The triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction with PTAD, is a key derivative for the sensitive quantification of this vitamin D metabolite by LC-MS/MS. While a complete public spectroscopic dataset is not available, this guide provides the essential information on its mass spectrometric behavior and the experimental protocols for its formation and analysis. This information is valuable for researchers and professionals in the field of drug development and vitamin D analysis.

References

- 1. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]

- 2. TRC-C144520-10MG | pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [clinisciences.com]

- 3. clinivex.com [clinivex.com]

- 4. scbt.com [scbt.com]

- 6. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of 25-Adamantyl-25-alkyl-2-methylidene-1α,25-dihydroxyvitamin D3 Derivatives with Structure–Function Studies of Antagonistic and Agonistic Active Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fate of Calcitriol: An In-depth Guide to its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, the biologically active form of Vitamin D3. A thorough understanding of its catabolism is critical for researchers and professionals in drug development to accurately interpret preclinical and clinical data, design novel therapeutic analogs with improved pharmacokinetic profiles, and optimize dosing strategies. This document details the primary metabolic routes, the key enzymes involved, and the biological activities of the resulting degradation products. Furthermore, it provides detailed experimental protocols for the analysis of these compounds and visualizes the complex signaling and experimental workflows.

The Primary Degradation Pathway: C24-Oxidation

The predominant route for the inactivation of Calcitriol is the C24-oxidation pathway, primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This enzyme initiates a series of hydroxylation and oxidation reactions on the side chain of the Calcitriol molecule, ultimately leading to the formation of water-soluble, biologically less active metabolites that are readily excreted.[3][4]

The initial and rate-limiting step in this pathway is the hydroxylation of Calcitriol at the C24 position, yielding 1α,24,25-trihydroxyvitamin D3 (1,24,25(OH)₂D₃).[1] This metabolite can then undergo further oxidation to 1,25-dihydroxy-24-oxo-vitamin D3 and subsequently to 1,23,25-trihydroxy-24-oxo-vitamin D3.[5] The C24-oxidation pathway culminates in the cleavage of the side chain to produce calcitroic acid, a major excretory product found in bile.[4]

Another, secondary pathway for Calcitriol metabolism involves stepwise hydroxylation at carbons 26 and 23, followed by cyclization to form 1α,25R(OH)₂-26,23S-lactone D3.

Key Degradation Products and Their Biological Activity

While the degradation products of Calcitriol are generally considered to be biologically less active than the parent molecule, they are not entirely inert. Their residual activity is an important consideration in understanding the overall physiological effects of Vitamin D metabolism.

| Metabolite | Relative Binding Affinity to VDR (Calcitriol = 100) | Biological Activity |

| Calcitriol (1,25(OH)₂D₃) | 100 | High activity in intestinal calcium absorption and bone calcium mobilization. |

| 1α,24,25-Trihydroxyvitamin D₃ (1,24,25(OH)₂D₃) | Lower than Calcitriol | Approximately 60% as active as vitamin D3 in curing rickets. It exhibits reduced activity in stimulating intestinal calcium transport and bone calcium mobilization compared to Calcitriol, with a preferential action on the intestine.[6] |

| 1,25-Dihydroxy-24-oxo-vitamin D₃ | 98 ± 2 | Active in intestinal calcium absorption, with modest activity in bone calcium mobilization.[5] |

| 1,23,25-Trihydroxy-24-oxo-vitamin D₃ | 28 ± 6 | Weak biological activity in intestinal calcium absorption and modest activity in bone calcium mobilization.[5] |

| Calcitroic Acid | Low | Considered largely inactive, though at high concentrations it can bind to the Vitamin D Receptor (VDR) and induce gene transcription. It has been shown to have anti-rachitic properties when administered subcutaneously and can elevate blood calcium levels when given intravenously.[7][8] |

Enzyme Kinetics of CYP24A1

The efficiency of Calcitriol degradation is governed by the kinetic parameters of the CYP24A1 enzyme. Understanding these kinetics is crucial for predicting the rate of Calcitriol clearance and the formation of its metabolites.

| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |

| 1,25(OH)₂D₃ | Not explicitly stated, but intermediates compete effectively | - | - |

| 1,24,25-Trihydroxyvitamin D₃ | 15 | 34 | Lower |

| 24-oxo-1,23,25-Trihydroxyvitamin D₃ | 0.34 | Lower | Highest |

Kinetic data for human CYP24A1 metabolism of vitamin D3 intermediates. The data indicates that intermediates in the C24-oxidation pathway can compete with the initial substrate, 1,25(OH)₂D₃, for binding to the enzyme's active site.[3]

Regulation of Calcitriol Degradation

The expression of the CYP24A1 gene, and thus the rate of Calcitriol degradation, is tightly regulated by a complex signaling network. This ensures that the levels of active Vitamin D3 are maintained within a narrow physiological range.

Signaling Pathway for CYP24A1 Regulation

References

- 1. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target cell metabolism of 1,25-dihydroxyvitamin D3 to calcitroic acid. Evidence for a pathway in kidney and bone involving 24-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.thermoscientific.com [apps.thermoscientific.com]

- 8. sketchviz.com [sketchviz.com]

A Technical Guide to the Discovery and Identification of Calcitriol Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and quantification of impurities in Calcitriol (B1668218). Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent, and ensuring its purity is paramount for safety and efficacy. This document details the common types of impurities, the analytical methodologies for their detection, and the underlying signaling pathways of Calcitriol for a complete scientific context.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxycholecalciferol) is a steroid hormone that plays a crucial role in calcium and phosphate (B84403) homeostasis. Its complex chemical structure, featuring a conjugated triene system, makes it susceptible to degradation under various conditions, including exposure to light, heat, and oxidation.[1][2] Impurities in Calcitriol can arise from its synthesis process or as degradation products.[1] These are broadly categorized as:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and residual solvents from the manufacturing process.

-

Degradation Impurities: These are formed due to the degradation of the Calcitriol molecule itself. Common degradation pathways include isomerization of the triene system, oxidation, and photodegradation.[1]

-

Elemental Impurities: These are trace metals that may be introduced from catalysts or manufacturing equipment.

The control of these impurities is strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1]

Analytical Methodologies for Impurity Profiling

A range of analytical techniques are employed to ensure the purity of Calcitriol. High-Performance Liquid Chromatography (HPLC) is the primary method for both assay and impurity profiling.[1] For structural elucidation and detection of low-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable.[1] Other techniques such as Gas Chromatography (GC) are used for residual solvent analysis, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying Calcitriol and its impurities. Reversed-phase HPLC is commonly used, and the selection of the stationary and mobile phases is critical for achieving optimal separation.

Experimental Protocol: Reversed-Phase HPLC for Calcitriol and its Isomers

This protocol is designed for the separation and quantification of Calcitriol and its key isomers, such as 5,6-trans-Calcitriol.

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[3]

-

Mobile Phase: A gradient elution using water, acetonitrile (B52724), and methanol (B129727).[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 265 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Sample Preparation: Dissolve the Calcitriol sample in a suitable solvent such as methanol or a mixture of acetonitrile and water to a known concentration. For soft capsules, the contents should be extracted with an appropriate solvent.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of Calcitriol impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.

Experimental Protocol: LC-MS/MS for Calcitriol Impurity Identification

This protocol is suitable for the sensitive detection and identification of Calcitriol impurities in biological matrices or pharmaceutical formulations.

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm.[5]

-

Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate.[5]

-

Flow Rate: 0.30 mL/min.

-

Ionization Mode: Positive ESI.[5]

-

Sample Preparation: For plasma samples, a solid-phase extraction (SPE) or supported liquid extraction (SLE) is typically required to remove matrix interferences.[5][6] For drug products, a simple dilution may be sufficient. Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve ionization efficiency.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[7]

Experimental Protocol: Forced Degradation of Calcitriol

-

Acid Hydrolysis: Treat Calcitriol solution with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat Calcitriol solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat Calcitriol solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid Calcitriol to dry heat at a temperature above its recommended storage condition.

-

Photodegradation: Expose a solution of Calcitriol to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light. More than 90% of calcitriol ointment is degraded upon exposure to ultraviolet A, broadband ultraviolet B, and narrowband ultraviolet B.[8][9]

The resulting stressed samples are then analyzed by HPLC or LC-MS/MS to identify and quantify the degradation products formed.

Logical Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of Calcitriol.

Common Calcitriol Impurities

Several impurities of Calcitriol have been identified and are often available as reference standards. The European Pharmacopoeia (EP) lists specific impurities, including:

-

Calcitriol EP Impurity A (trans-Calcitriol): An isomer of Calcitriol.[10]

-

Calcitriol EP Impurity B (1β-Calcitriol): An epimer of Calcitriol.[10]

-

Calcitriol EP Impurity C (Triazoline adduct of pre-calcitriol): A process-related impurity.[10]

Other potential impurities include various isomers, oxidation products, and photodegradation products.

Table 1: Common Calcitriol Impurities and their Method of Detection

| Impurity Name | Type | Typical Analytical Technique |

| 5,6-trans-Calcitriol | Isomer | HPLC-UV/DAD[3] |

| Pre-Calcitriol | Isomer | HPLC-UV/DAD |

| Calcitriol EP Impurity A | Isomer | HPLC, LC-MS/MS[10] |

| Calcitriol EP Impurity B | Epimer | HPLC, LC-MS/MS[10] |

| Calcitriol EP Impurity C | Process-related | HPLC, LC-MS/MS[10] |

| Oxidation Products | Degradation | LC-MS/MS |

| Photodegradation Products | Degradation | HPLC, LC-MS/MS[11] |

Quantitative Analysis of Impurities

The quantification of impurities is crucial to ensure that they are below the limits set by regulatory authorities. The following table summarizes some of the reported quantitative data for Calcitriol analysis.

Table 2: Quantitative Data from Analytical Methods for Calcitriol

| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| RP-HPLC-DAD | Calcitriol | 0.1714 - 1.36 µg/mL | 39.75 ng/mL | 141.6 ng/mL | [3] |

| RP-HPLC-DAD | 5,6-trans-Calcitriol | 0.1613 - 1.28 µg/mL | 40.90 ng/mL | 136.4 ng/mL | [3] |

| UHPLC | Calcitriol | - | 0.04 µg/mL | 0.04 µg/mL | [12] |

| UPLC-MS/MS | Calcitriol | 5 - 200 pg/mL | - | - | [5] |

| LC-MS/MS | Calcitriol | 1 - 100 ng/mL | - | - | [6] |

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.[2][13] The binding of Calcitriol to the VDR leads to a cascade of events that ultimately modulate gene expression.

Genomic Signaling Pathway of Calcitriol

Caption: Genomic signaling pathway of Calcitriol.

Upon entering the target cell, Calcitriol binds to the VDR in the cytoplasm or nucleus.[2][14] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] The Calcitriol-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This genomic pathway is responsible for the long-term effects of Calcitriol.

Conclusion

The discovery and identification of impurities in Calcitriol are critical aspects of drug development and quality control. A thorough understanding of the potential impurities, coupled with the use of robust and validated analytical methods, is essential to ensure the safety and efficacy of Calcitriol-containing products. This guide has provided a comprehensive overview of the key considerations, from the types of impurities and their origins to the detailed analytical protocols for their detection and the fundamental signaling pathways of the parent molecule. Continuous research and development in analytical sciences will further enhance our ability to characterize and control impurities in this vital therapeutic agent.

References

- 1. Calcitriol Impurities A [myskinrecipes.com]

- 2. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 3. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 5. ijbio.com [ijbio.com]

- 6. apps.thermoscientific.com [apps.thermoscientific.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical regulator of calcium homeostasis and possesses potent anti-proliferative and immunomodulatory properties. Its pharmaceutical production can lead to the formation of various impurities, including Calcitriol Impurity C. This technical guide provides a comprehensive overview of the known characteristics of Calcitriol Impurity C, and explores its potential pharmacological effects based on its chemical structure and the biological activities of related compounds. Due to a lack of direct experimental data on Calcitriol Impurity C, this document extrapolates potential activities from the well-established pharmacology of Calcitriol and published data on structurally analogous molecules.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) exerts its biological effects primarily through binding to the nuclear vitamin D receptor (VDR), which then acts as a ligand-activated transcription factor to modulate the expression of numerous genes.[1][2] The therapeutic applications of Calcitriol extend from treating hypocalcemia and secondary hyperparathyroidism to potential uses in cancer therapy.[1][3] The synthesis of Calcitriol is a multi-step process, and impurities can arise from starting materials, intermediates, or degradation products. Calcitriol Impurity C is identified as a triazoline adduct of pre-calcitriol, formed during the synthetic pathway.[1][]